molecular formula C24H16ClN B12923875 2-(4-Chlorophenyl)-9-phenyl-9H-carbazole

2-(4-Chlorophenyl)-9-phenyl-9H-carbazole

Cat. No.: B12923875
M. Wt: 353.8 g/mol
InChI Key: FGMWIZQQIZVTIG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-9-phenyl-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-9-phenyl-9H-carbazole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from 4-chloroaniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization . The reaction conditions often require the use of solvents like dichloromethane and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-9-phenyl-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the compound. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(4-Chlorophenyl)-9-phenyl-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-9-phenyl-9H-carbazole involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, affecting their function and leading to various biological effects. For instance, it may inhibit enzymes or interfere with cellular signaling pathways, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound with similar aromatic properties.

    2-Phenylcarbazole: Lacks the 4-chlorophenyl group but shares the phenylcarbazole structure.

    4-Chlorocarbazole: Contains the 4-chlorophenyl group but lacks the additional phenyl group.

Uniqueness

This combination of functional groups provides a distinct set of properties that can be leveraged in various scientific and industrial applications .

Properties

Molecular Formula

C24H16ClN

Molecular Weight

353.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-9-phenylcarbazole

InChI

InChI=1S/C24H16ClN/c25-19-13-10-17(11-14-19)18-12-15-22-21-8-4-5-9-23(21)26(24(22)16-18)20-6-2-1-3-7-20/h1-16H

InChI Key

FGMWIZQQIZVTIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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